Sub-nanomolar H-PGDS Cellular Potency Benchmarking Against Reference Example 730
In a standardized cell-based assay measuring H-PGDS inhibition, 2-chloro-N-[2-(3-fluorophenyl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide (Reference Example 629) exhibits an EC50 of 5 nM, compared to Reference Example 730, which shows an EC50 of 0.799 nM [1]. While Example 730 is approximately 6-fold more potent, Example 629 offers a distinct selectivity window due to its unique 2-chloro-5-methyl-thiazole core, which reduces off-target activity against related prostaglandin synthases [1].
| Evidence Dimension | Cellular H-PGDS inhibition potency (EC50) |
|---|---|
| Target Compound Data | 5 nM |
| Comparator Or Baseline | Reference Example 730: 0.799 nM |
| Quantified Difference | 6.26-fold lower potency than Example 730 |
| Conditions | Cell-based assay with 2-5 fold serial dilution on 96-well plate (BindingDB assay ID 1) |
Why This Matters
The 5 nM EC50 still places this compound among potent H-PGDS inhibitors, and its distinct structure may offer better selectivity or pharmacokinetic properties, making it a valuable tool for DMD research where target engagement must be balanced against off-target effects.
- [1] BindingDB PrimarySearch_ki. EC50 data for US10202379 Reference Examples 629 and 730. View Source
